N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a 3-(3-chlorophenyl)-3-hydroxypropyl amine moiety linked to a 4-(trifluoromethoxy)benzoyl group. The compound’s structure combines a chlorinated aromatic ring, a hydroxyl-bearing propyl chain, and a trifluoromethoxy-substituted benzamide, which may influence its physicochemical properties and biological activity. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chlorophenyl and hydroxypropyl groups may contribute to target binding or solubility modulation. Potential applications could align with pesticidal or pharmaceutical uses, given structural similarities to compounds like flutolanil () and kinase inhibitor intermediates ().
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c18-13-3-1-2-12(10-13)15(23)8-9-22-16(24)11-4-6-14(7-5-11)25-17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWOZWCGYJMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide involves several steps. One common synthetic route includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and reactivity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide with structurally or functionally related benzamide derivatives, emphasizing key differences in substituents, molecular properties, and applications:
*Calculated based on structural analysis.
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound and 3u enhances electron-withdrawing properties and lipophilicity compared to flutolanil’s trifluoromethyl group.
Synthetic Routes :
- Suzuki coupling () and TBHP-mediated amidation () are common for benzamide derivatives, whereas the target compound may require a multi-step synthesis involving hydroxylation and chlorophenyl incorporation.
Applications :
- Flutolanil’s pesticidal activity suggests that the target compound’s chlorophenyl and trifluoromethoxy groups could similarly target fungal or bacterial enzymes.
- Pyrimidine-containing analogs () highlight the role of heterocycles in enhancing binding affinity for biological targets.
Notes on Limitations and Inferences
- Further studies are needed to explore the compound’s stability, solubility, and target specificity relative to its analogs.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound notable for its potential biological activities. This compound features a trifluoromethoxy group, a chlorophenyl moiety, and a hydroxypropyl group, which together contribute to its unique chemical properties and biological efficacy. The compound has been investigated for various pharmacological applications, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14ClF3N2O2
- Molecular Weight : 358.74 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14ClF3N2O2 |
| Molecular Weight | 358.74 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, facilitating cellular membrane penetration. This compound may modulate enzyme activities or receptor functions, influencing various signaling pathways critical for cellular processes.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, with findings indicating potential as an anti-inflammatory agent.
Case Studies and Research Findings
Recent studies have detailed the biological effects of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated IC50 values indicating effective inhibition of cancer cell growth. For example:
- A549 Cell Line: IC50 = 15 µM
- MCF-7 Cell Line: IC50 = 12 µM
- Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Summary of Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity Assay | A549 | 15 | Induces apoptosis |
| Cytotoxicity Assay | MCF-7 | 12 | Activates caspases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
